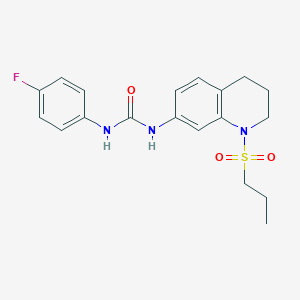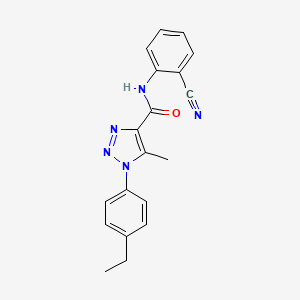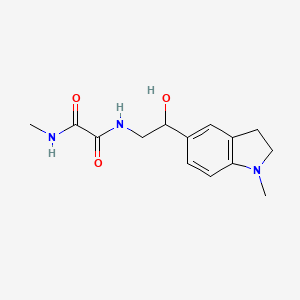
4,6-Bis(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl methyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis(3-(trifluoromethyl)phenoxy)-2-pyrimidinyl methyl sulfone is a useful research compound. Its molecular formula is C19H12F6N2O4S and its molecular weight is 478.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Novel Sulfonated Thin-Film Composite Nanofiltration Membranes
Research conducted by Liu et al. (2012) introduced novel sulfonated aromatic diamine monomers used to prepare thin-film composite (TFC) nanofiltration membranes. These membranes exhibited enhanced water flux due to improved surface hydrophilicity, achieved without compromising the rejection of dyes. The study emphasized the crucial role of sulfonic acid groups in water permeation and dye rejection during the nanofiltration separation process (Liu et al., 2012).
Synthesis and Properties of Polyimide Films
Zhi-zhi (2010) synthesized diamine monomers leading to the production of fluorinated polyimide (PI) films. These films demonstrated excellent optical transmittance in the visible region and solubility in polar organic solvents. The polyimides derived from various dianhydrides showed promising optical and chemical properties, marking them as valuable materials for advanced optical applications (Zhi-zhi, 2010).
Fluorinated Poly(Ether Sulfone Imide)s with High Thermal Stability
Wang et al. (2014) synthesized a new aromatic diamine monomer for the preparation of fluorinated poly(ether sulfone imide)s. These polymers could be dissolved in strong polar organic solvents and formed into flexible, transparent films. Their high thermal stability and low dielectric constants make them suitable for electronic applications (Wang et al., 2014).
Cross-Linked Highly Sulfonated Co-Polyimides for Proton Exchange Membranes
Yao et al. (2015) developed pendant-group cross-linkable sulfonated co-polyimides with a high degree of sulfonation. These materials showed significant enhancements in proton conductivity, water uptake, and chemical resistance after the curing reaction, indicating their potential for proton exchange membrane fuel cell technology (Yao et al., 2015).
Polymer Electrolyte Membranes from Fluorine-Containing Poly(arylene ether ketone)s
Sakaguchi et al. (2012) focused on the sulfonation of fluorine-containing poly(arylene ether ketone) copolymers, aiming at applications in fuel cells. The membranes derived from these polymers showed comparable proton conductivity to NAFION®112 under humidified conditions, although with lower dimensional stability based on water uptake. This research highlights the intricate balance between polymer structure and functional performance in fuel cell applications (Sakaguchi et al., 2012).
Propiedades
IUPAC Name |
2-methylsulfonyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F6N2O4S/c1-32(28,29)17-26-15(30-13-6-2-4-11(8-13)18(20,21)22)10-16(27-17)31-14-7-3-5-12(9-14)19(23,24)25/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFGAWPVZKODGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)OC2=CC=CC(=C2)C(F)(F)F)OC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F6N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea](/img/structure/B2601007.png)


![N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2601012.png)

![3-(Tert-butyl) 6-ethyl 9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3,6-dicarboxylate](/img/no-structure.png)

![N-(3,4-dimethoxyphenethyl)-2-(3-(4-methylbenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2601019.png)
![[3-(Dimethylamino)phenyl]-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2601022.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2601023.png)


![N-(3-chloro-2-methylphenyl)-2-fluoro-5-[(2-methylcyclohexyl)sulfamoyl]benzamide](/img/structure/B2601027.png)

